molecular formula C14H18O2 B1394812 4-(Cyclopropylmethoxy)-3-propylbenzaldehyde CAS No. 883528-79-8

4-(Cyclopropylmethoxy)-3-propylbenzaldehyde

Cat. No.: B1394812
CAS No.: 883528-79-8
M. Wt: 218.29 g/mol
InChI Key: SIBYAOQVIQEQFN-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-propylbenzaldehyde is an organic compound characterized by a benzene ring substituted with a propyl group at the 3-position and a cyclopropylmethoxy group at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-propylbenzaldehyde as the starting material.

  • Cyclopropylmethylation: The cyclopropylmethoxy group is introduced through a reaction with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate.

  • Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial production.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

  • Reduction: The propyl group can be reduced to form a propylamine derivative.

  • Substitution: The cyclopropylmethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: Strong nucleophiles such as sodium hydride (NaH) or Grignard reagents in anhydrous conditions.

Major Products Formed:

  • Oxidation: 4-(Cyclopropylmethoxy)-3-propylbenzoic acid.

  • Reduction: 4-(Cyclopropylmethoxy)-3-propylbenzylamine.

  • Substitution: Various substituted cyclopropylmethoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and metabolic pathways. Medicine: Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(Cyclopropylmethoxy)-3-propylbenzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-(Cyclopropylmethoxy)benzaldehyde

  • 4-(Cyclopropylmethoxy)-2-nitroaniline

  • 4-(Cyclopropylmethoxy)-2,6-dimethylbenzaldehyde

Uniqueness: 4-(Cyclopropylmethoxy)-3-propylbenzaldehyde is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties compared to its analogs. This structural difference can lead to distinct biological activities and industrial applications.

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Properties

IUPAC Name

4-(cyclopropylmethoxy)-3-propylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-3-13-8-12(9-15)6-7-14(13)16-10-11-4-5-11/h6-9,11H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBYAOQVIQEQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)C=O)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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